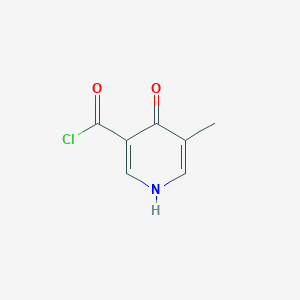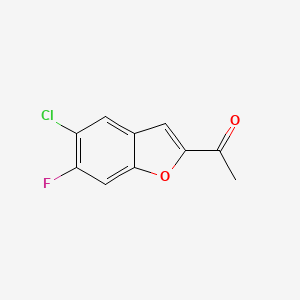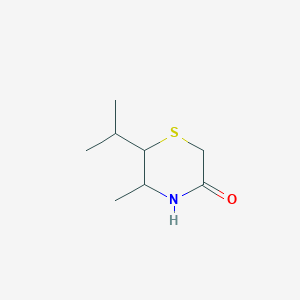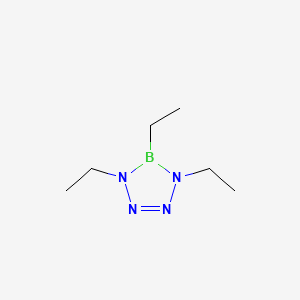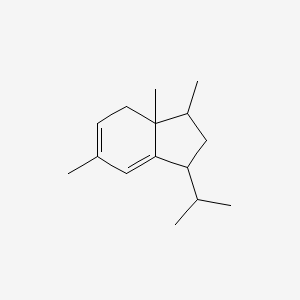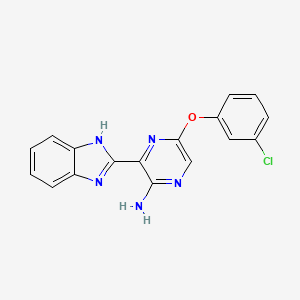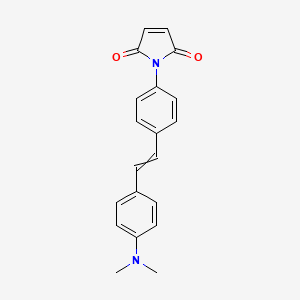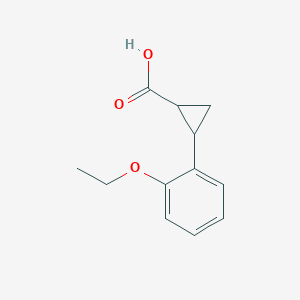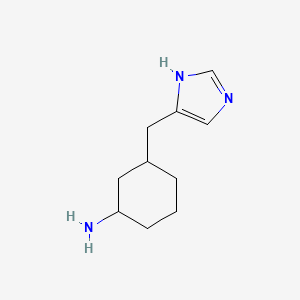
tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate: is a chemical compound with the molecular formula C11H18FNO3 and a molecular weight of 231.27 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl carbamate group, a fluorine atom, and a formyl group attached to the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorinating agents. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and low temperatures to prevent decomposition .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems, including their potential as enzyme inhibitors .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and formyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate
Uniqueness: tert-Butyl (4-fluoro-4-formylpiperidin-1-yl)carbamate is unique due to the presence of both a fluorine atom and a formyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H19FN2O3 |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
tert-butyl N-(4-fluoro-4-formylpiperidin-1-yl)carbamate |
InChI |
InChI=1S/C11H19FN2O3/c1-10(2,3)17-9(16)13-14-6-4-11(12,8-15)5-7-14/h8H,4-7H2,1-3H3,(H,13,16) |
InChI Key |
JUMILZQICYGCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCC(CC1)(C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)
